molecular formula C15H11N3O B7540073 N-pyridin-3-ylquinoline-5-carboxamide

N-pyridin-3-ylquinoline-5-carboxamide

Cat. No.: B7540073
M. Wt: 249.27 g/mol
InChI Key: BNKZZYIHPBJVNU-UHFFFAOYSA-N
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Description

N-pyridin-3-ylquinoline-5-carboxamide is a useful research compound. Its molecular formula is C15H11N3O and its molecular weight is 249.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-3-ylquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(18-11-4-2-8-16-10-11)13-5-1-7-14-12(13)6-3-9-17-14/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKZZYIHPBJVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Quinoline Carboxamide Scaffold in Drug Discovery

The quinoline (B57606) ring, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. mdpi.comyoutube.com This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. When a carboxamide linkage (-CONH-) is introduced to this quinoline framework, the resulting quinoline-carboxamide scaffold has proven to be a particularly fruitful area for the development of new drugs.

Researchers have successfully developed quinoline-carboxamide derivatives with potent biological effects. For instance, various compounds based on this scaffold have been investigated for their anticancer properties, demonstrating the ability to act as antiproliferative agents and inducers of apoptosis (programmed cell death). researchgate.net Furthermore, the position of the carboxamide group on the quinoline ring can significantly influence the compound's activity. For example, quinoline-4-carboxamides have been identified as a promising class of antimalarial agents. acs.orgnih.gov One such derivative, DDD107498, not only shows activity against multiple life-cycle stages of the malaria parasite but also acts through a novel mechanism by inhibiting protein synthesis. acs.org The versatility of the scaffold is further highlighted by its exploration in other therapeutic areas, including as anti-inflammatory agents and antagonists for the P2X7 receptor, which is implicated in inflammatory diseases. nih.govnih.gov

Integration of Pyridine Moieties for Enhanced Bioactivity

The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, is another fundamental building block in medicinal chemistry. Its integration into drug molecules is a well-established strategy for enhancing bioactivity and optimizing pharmacokinetic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. This feature can significantly improve the potency and selectivity of a drug candidate.

Moreover, the presence of a pyridine moiety can favorably influence a molecule's physical and chemical properties. It can enhance aqueous solubility, a crucial factor for drug absorption and distribution in the body. The pyridine ring is a common feature in a multitude of FDA-approved drugs, underscoring its importance and versatility in drug design. These drugs span a wide range of therapeutic categories, from antiviral and antibacterial agents to treatments for cancer and central nervous system disorders.

Rationale for Investigating N Pyridin 3 Ylquinoline 5 Carboxamide and Its Analogues

Established Synthetic Pathways for Quinoline Carboxamides

The construction of the quinoline carboxamide framework can be approached through several established synthetic routes. These range from traditional, linear sequences to more convergent and environmentally benign strategies.

Traditional synthesis of quinoline carboxamides often relies on a linear, multistep sequence where the quinoline ring system is first constructed, followed by functional group manipulations to install the carboxamide group at the desired position.

Classic name reactions are frequently employed to build the heterocyclic quinoline core. iipseries.org These include the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses. iipseries.orgnih.gov The Friedländer synthesis, for example, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene ketone, a reaction that can be catalyzed by either acids or bases. wikipedia.orgjk-sci.comresearchgate.net The Doebner-von Miller reaction provides an alternative route, typically by reacting an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgnih.gov A variation known as the Doebner reaction utilizes an aniline, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids. iipseries.orgnih.gov

Once the quinoline nucleus is formed, a subsequent series of reactions is required to introduce the C-5 carboxamide. A common strategy involves synthesizing an ester derivative, such as methyl 8-methoxy-2-trifluoromethyl-5-quinolinecarboxylate, which can then be hydrolyzed to the corresponding carboxylic acid. google.com This hydrolysis is often achieved using a base like lithium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107) (THF) and water. google.com The resulting quinoline-5-carboxylic acid is the direct precursor for the final amidation step.

Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of cascade reactions that form multiple bonds in a single operation. rsc.org These reactions can construct complex quinoline carboxamide structures from simple starting materials in one pot, avoiding the isolation of intermediates. acs.org

One such methodology allows for the synthesis of multisubstituted quinoline-4-carboxamides by reacting isatins with 1,1-enediamines. acs.org This process, catalyzed by sulfamic acid (NH₂SO₃H), involves a cascade mechanism that accomplishes the formation of the quinoline ring and the amide bond in one step. acs.org Another efficient approach is a three-component cascade annulation using readily available aryl diazonium salts, nitriles, and alkynes, which proceeds without any added catalyst or additive to form polysubstituted quinolines. organic-chemistry.org Transition metals are also employed to facilitate cascade processes; for instance, cobalt catalysis can enable a sequence of C-H activation, carbonylation, and cyclization to produce quinoline derivatives. nih.gov

Table 1: Example of Cascade Reaction Conditions for Quinoline-4-Carboxamide Synthesis acs.org
Starting Material 1Starting Material 2CatalystSolventConditionYield
Isatin1,1-EnediamineNH₂SO₃HEtOH/H₂O (1:2)Reflux, 24hup to 86%

In line with the principles of green chemistry, water is increasingly explored as a reaction medium. iipseries.org On-water synthesis can offer benefits such as enhanced reaction rates and simplified workup procedures. Research has shown that the synthesis of certain quinoline derivatives can be performed using sulfuric acid as a catalyst in water. iipseries.org

Furthermore, even when not conducted purely "on-water," the use of aqueous co-solvents can be highly beneficial. In the cascade synthesis of quinoline-4-carboxamides from isatins, a systematic study of solvents revealed that a mixture of ethanol (B145695) and water (EtOH/H₂O = 1:2) provided the optimal conditions and the highest product yield. acs.org These approaches represent a move towards more environmentally sustainable synthetic protocols. nih.gov

Incorporation of Pyridine Moieties

The final stage in the synthesis of this compound involves attaching the pyridinyl group. This is primarily achieved through amide bond formation, though cross-coupling reactions like the Suzuki coupling are vital for creating structural analogs and derivatives.

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and a boronic acid. nih.gov While not used to form the amide bond of the target compound, it is an essential tool for synthesizing derivatives by attaching aryl or heteroaryl groups, including pyridine, to the quinoline scaffold. researchgate.netnih.gov

For instance, a 3-iodoquinoline-8-carboxamide can be reacted with various arylboronic acids to introduce diverse substituents at the 3-position of the quinoline ring. researchgate.net Similarly, halogenated pyridines, such as 5-bromo-2-methylpyridin-3-amine, can undergo Suzuki coupling with arylboronic acids to afford pyridinyl-aryl structures. nih.gov These reactions typically utilize a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base in a suitable solvent system. nih.gov Notably, the reaction can be performed on substrates bearing primary amine groups without the need for a protection-deprotection sequence. acs.org

Table 2: Typical Components for Suzuki Cross-Coupling Reactions nih.govnih.gov
ComponentExampleFunction
OrganohalideBromoquinoline or BromopyridineElectrophile
Organoboron ReagentArylboronic AcidNucleophile
Palladium CatalystPd(PPh₃)₄Catalyzes the cross-coupling cycle
BaseK₃PO₄ or Na₂CO₃Activates the organoboron species
Solvent1,4-Dioxane/Water or TolueneReaction Medium

The pivotal step in synthesizing this compound is the formation of the amide bond between quinoline-5-carboxylic acid and 3-aminopyridine (B143674). This transformation can be achieved through several reliable methods.

One classic approach involves converting the carboxylic acid into a more reactive acyl chloride. khanacademy.orgyoutube.com This is typically done by treating the quinoline-5-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting quinoline-5-carbonyl chloride is highly electrophilic and reacts readily with 3-aminopyridine. A base, such as pyridine or triethylamine (B128534), is often added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. youtube.com

Alternatively, a wide array of modern coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and amine, often under milder conditions. nih.gov These reagents activate the carboxylic acid in situ. A widely used and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). acs.org For challenging couplings, such as those involving electron-deficient amines like 3-aminopyridine, a protocol using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt has been shown to be particularly effective. nih.gov Other common coupling reagents include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govsci-hub.se

Advanced Synthetic Methodologies

The generation of this compound and its derivatives is crucial for exploring their chemical space and identifying analogues with optimized properties. Advanced synthetic methodologies, including parallel synthesis, scaffold hopping, and strategic chemical modifications, offer powerful tools for the efficient creation of diverse compound libraries and novel structural analogues.

Parallel Synthesis Techniques for Derivatives

Parallel synthesis is a key strategy for the rapid generation of a library of derivatives from a common scaffold. This high-throughput approach allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents. While specific literature on the parallel synthesis of this compound is not extensively detailed, the principles can be readily applied from methodologies developed for structurally related carboxamides, such as pyrimidine-5-carboxamides and quinoxaline-2-carboxamides. orientjchem.orgnih.govresearchgate.netnih.gov

The general workflow for the parallel synthesis of this compound derivatives would commence with a key intermediate, quinoline-5-carboxylic acid. This core structure can then be subjected to parallel amidation reactions with a diverse library of substituted aminopyridines. A robust and widely applicable method for this transformation is solution-phase synthesis. nih.govresearchgate.net

A typical procedure involves the activation of the carboxylic acid group of the quinoline-5-carboxylic acid. Reagents such as bis(pentafluorophenyl) carbonate (BPC) in the presence of a base like triethylamine are effective for creating a highly reactive pentafluorophenyl ester intermediate. nih.gov This activated intermediate can then be distributed into an array of reaction vessels, each containing a different aminopyridine derivative. The subsequent nucleophilic acyl substitution reaction leads to the formation of the corresponding this compound analogues.

Table 1: Exemplary Aminopyridine Building Blocks for Parallel Synthesis

EntryAmine DerivativePotential Derivative
13-aminopyridineThis compound
22-amino-5-methylpyridineN-(5-methylpyridin-3-yl)quinoline-5-carboxamide
34-amino-2-chloropyridineN-(2-chloropyridin-4-yl)quinoline-5-carboxamide
45-amino-2-methoxypyridineN-(2-methoxypyridin-5-yl)quinoline-5-carboxamide

Scaffold Hopping Strategies for Novel Analogues

Scaffold hopping is a powerful medicinal chemistry strategy used to identify structurally novel compounds that retain the key pharmacophoric features of a known active molecule. This approach involves replacing the central core (scaffold) of a molecule with a different one while preserving the spatial arrangement of essential functional groups. This can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. niper.gov.in

While specific examples of scaffold hopping originating from this compound are not prevalent in the literature, the principles can be illustrated by examining related systems. For instance, a scaffold hopping approach was successfully employed to replace an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system in the development of antimycobacterial agents. nih.gov In this case, the core heterocyclic system was changed, but the new scaffold was able to present the key interacting moieties in a similar orientation.

Applying this concept to this compound, one could envision several scaffold hopping strategies:

Replacing the Quinoline Scaffold: The quinoline ring system could be replaced by other bicyclic heteroaromatic scaffolds such as quinazoline (B50416), quinoxaline, or benzothiazole. The goal would be to maintain the relative positioning of the carboxamide linkage and the appended pyridyl group. For example, replacing the quinoline with a quinazoline could yield N-pyridin-3-ylquinazoline-5-carboxamide analogues. nih.gov

Topological or Shape-Based Hopping: More advanced strategies could involve replacing the planar quinoline system with non-aromatic or three-dimensional scaffolds that mimic its shape and electrostatic potential. niper.gov.in

Table 2: Potential Novel Scaffolds via Hopping Strategies

Original ScaffoldHopped Scaffold ExamplePotential Novel Analogue
QuinolineQuinazolineN-pyridin-3-ylquinazoline-5-carboxamide
QuinolineBenzothiazoleN-pyridin-3-ylbenzothiazole-5-carboxamide
PyridineThiazoleN-thiazol-2-ylquinoline-5-carboxamide
PyridinePyrimidineN-pyrimidin-5-ylquinoline-5-carboxamide

Chemical Modifications for Target Structure Generation

The synthesis of this compound and its derivatives often involves strategic chemical modifications of precursor molecules. A common and direct method for forming the core structure is the amide coupling between a quinoline-5-carboxylic acid and 3-aminopyridine. mdpi.com

A representative synthesis of a related structure, N-(pyridine-3-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide, involved the reaction of ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate with 3-aminopyridine in a suitable solvent like tetrahydrofuran (THF), often with the addition of a few drops of dimethylformamide (DMF) to aid solubility, under reflux conditions. mdpi.com A similar approach, starting with the appropriate quinoline-5-carboxylic acid ester, would be a viable route to this compound.

Further chemical modifications can be introduced to generate a diverse range of analogues for structure-activity relationship (SAR) studies. These modifications can be made to either the quinoline or the pyridine ring systems.

Modifications of the Quinoline Ring: Substituents can be introduced at various positions on the quinoline ring to probe their effect on biological activity. For example, the introduction of chloro, methoxy (B1213986), or trifluoromethyl groups at different positions can significantly alter the electronic and steric properties of the molecule. nih.govresearchgate.net These modifications are typically incorporated into the quinoline starting material before the amide coupling step.

Modifications of the Pyridine Ring: As discussed in the parallel synthesis section, using a variety of substituted aminopyridines allows for the exploration of the chemical space around the pyridine moiety. Introducing electron-donating or electron-withdrawing groups, or groups that can participate in hydrogen bonding, can fine-tune the molecule's interactions with its biological target. nih.gov

The strategic combination of these chemical modifications allows for the systematic development of a library of this compound derivatives, which is essential for optimizing their desired properties.

Influence of Quinoline Ring Substituents on Biological Activity

The quinoline scaffold is a privileged structure in medicinal chemistry, and its biological potential can be significantly enhanced by the introduction of various substituents. rsc.orgnih.gov Both the electronic nature and the position of these substituents play a crucial role in determining the activity of the molecule. nih.gov Generally, electron-withdrawing groups on the quinoline core tend to increase the yields of functionalization reactions, which are crucial for creating derivative libraries, while electron-donating groups may have the opposite effect. nih.gov

For instance, studies on related quinoline derivatives have shown that electron-donating groups, such as a methoxy group (-OCH₃) at the C-2 position, can enhance antimalarial activity. nih.gov Conversely, placing an electron-withdrawing group like chlorine (Cl) at the same position can lead to a loss of activity. nih.gov This highlights the sensitivity of the quinoline core to electronic modifications.

Substituent PositionSubstituent TypeObserved Effect on Biological ActivitySource
C-2Electron-Donating (e.g., -OCH₃)Enhanced activity in some contexts (e.g., antimalarial). nih.gov
C-2Electron-Withdrawing (e.g., -Cl)Loss of activity in some contexts. nih.gov
C-6-CH₃, -Cl, -FInfluences antibacterial activity, with varied potency depending on the specific halogen. researchgate.net
C-8HalogenIncreased antimalarial efficacy noted in related compounds like quinine. nih.gov

Impact of Pyridine Moiety Position and Substitution Patterns

The pyridine ring serves as a crucial interaction domain, and its properties are highly tunable through substitution. nih.gov The position of the nitrogen atom within this ring and the nature of any additional substituents can dramatically alter biological outcomes. nih.govresearchgate.net

The position of the nitrogen atom in the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) significantly affects the molecule's electronic properties and its ability to act as a hydrogen bond acceptor. mdpi.com Studies on pyridine carboxamides reveal that the position of the carboxamide group relative to the nitrogen (ortho, meta, or para) alters the charge on the nitrogen atom and its electrostatic potential. mdpi.com For instance, moving the substituent from the para to the meta and ortho positions can substantially change the electrostatic potential near the nitrogen atom. mdpi.com In reactions, meta- and para-substituted pyridine carboxamides often show higher reactivity and yields, which has been attributed to the formation of a stabilizing intramolecular hydrogen bond between the amide hydrogen and the reaction intermediate—a feature not possible with ortho-substituted analogs. mdpi.com This suggests that the 3-pyridyl (meta) and 4-pyridyl (para) configurations may offer more favorable geometries for certain biological interactions compared to the 2-pyridyl (ortho) arrangement.

Adding substituents to the pyridine ring itself offers another layer of activity modulation. The introduction of electron-donating groups generally increases the basicity of the pyridine nitrogen, while electron-withdrawing groups decrease it. researchgate.net Structure-activity relationship studies on various pyridine derivatives have shown that the presence of methoxy (-OMe), hydroxyl (-OH), or amino (-NH₂) groups can enhance antiproliferative activity. nih.gov In contrast, the addition of halogen atoms or other bulky groups often leads to lower activity. nih.gov In a series of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, compounds bearing a cyano (-CN) group on an attached phenyl ring were active, whereas those with trifluoromethyl (-CF₃) or nitro (-NO₂) groups were inactive, highlighting the specific electronic and steric requirements for activity. mdpi.com

SubstituentGeneral Effect on Antiproliferative ActivitySource
-OCH₃, -OH, -NH₂Enhances activity. nih.gov
Halogens (e.g., -F, -Cl, -Br)Decreases activity. nih.gov
Bulky GroupsDecreases activity. nih.gov
-CNFavorable for activity in specific scaffolds. mdpi.com
-CF₃, -NO₂Leads to inactive compounds in specific scaffolds. mdpi.com

Importance of the Carboxamide Linkage and its Modifications

The carboxamide linkage (-CO-NH-) is not merely a spacer but a critical functional group that actively participates in molecular interactions. It is a proven strategy for enhancing the pharmacological properties, especially the anticancer potency, of quinoline-based compounds. nih.gov The hydrogen bond donating and accepting capabilities of the amide group are essential for binding to biological targets. For example, the amide hydrogen can form crucial intramolecular hydrogen bonds that stabilize transition states during chemical reactions, a principle that can be extrapolated to stabilizing binding conformations within a target protein. mdpi.com In many related heterocyclic compounds, the amide or a related moiety like a pyridone ring is considered essential for high levels of biological activity. nih.gov

Conformational Analysis and Stereochemical Influences on Activity

Based on a comprehensive search of available scientific literature, there are no specific Quantitative Structure-Activity Relationship (QSAR) studies published for the compound This compound . Therefore, it is not possible to provide an article with detailed research findings and data tables on the computational QSAR elucidation for this specific molecule as requested.

While QSAR studies exist for the broader class of quinoline carboxamides and their derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from these related but distinct chemical entities. Generating content based on analogues would not adhere to the specified scope of the request.

To fulfill the user's request accurately, specific research on the QSAR of this compound would need to be published and accessible. Without such dedicated studies, any attempt to create the requested article would lack the necessary scientific foundation and would not be a factual representation of research on this particular compound.

Mechanistic Investigations of N Pyridin 3 Ylquinoline 5 Carboxamide Biological Actions

Targeting Protein Kinases

N-pyridin-3-ylquinoline-5-carboxamide belongs to a class of compounds known for their ability to interact with and inhibit the activity of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of these kinases is often implicated in various diseases, including cancer. The quinoline (B57606) and pyridine (B92270) moieties are common scaffolds in the design of kinase inhibitors.

Pim Kinases (Pim-1, Pim-2, Pim-3) Inhibition Mechanisms

The Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival and proliferation. ekb.eg Overexpression of Pim kinases is observed in various hematological malignancies and solid tumors. novartis.com

Structurally similar pyridine-quinoline hybrids have been investigated as inhibitors of Pim kinases. nih.govtandfonline.com These compounds are thought to exert their inhibitory effects by competing with ATP for binding to the active site of the Pim kinases. Key interactions often involve the formation of hydrogen bonds with conserved amino acid residues within the ATP-binding pocket. For instance, the nitrogen atom of the pyridine ring and the carbonyl group of the carboxamide linker can form crucial hydrogen bonds with residues in the hinge region of the kinase, such as Lys67 and Glu121 in Pim-1. nih.gov This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting Pim kinase-mediated signaling pathways. The planarity of the quinoline ring system likely facilitates favorable stacking interactions within the hydrophobic regions of the active site.

Table 1: Inhibitory Activity of Related Pyridine-Quinoline Compounds against Pim Kinases

Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition

PDK1 is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is critical for cell growth, proliferation, and survival. nih.gov The inhibition of PDK1 is a promising strategy for cancer therapy. nih.gov

While direct studies on this compound are limited, related N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides have been identified as dual PI3K/mTOR inhibitors, which are closely related pathways to PDK1. nih.gov The inhibitory mechanism of such compounds against PDK1 likely involves binding to the ATP-binding pocket. The quinoline and pyridine rings can form hydrophobic and aromatic interactions with non-polar residues in the active site. The carboxamide linker is positioned to form hydrogen bonds with the hinge region of the kinase. Some PDK1 inhibitors can also bind to an allosteric site known as the PIF-pocket, leading to a non-competitive mode of inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation and survival. nih.gov Mutations and overexpression of EGFR are common in various cancers. researchgate.net

Fibroblast Growth Factor Receptor-3 (FGFR3) Inhibition

FGFR3 is a receptor tyrosine kinase involved in cell growth, differentiation, and angiogenesis. lillyoncologypipeline.com Aberrant FGFR3 signaling is implicated in various cancers and developmental disorders. nih.gov

The inhibition of FGFR3 by small molecules often involves targeting the ATP-binding pocket of the kinase domain. While specific data for this compound is not available, the general mechanism for quinoline-based inhibitors involves the heterocyclic ring system occupying the adenine-binding region of the ATP pocket. The substituents on the quinoline core, in this case, the N-pyridin-3-yl-carboxamide group, would project into other regions of the active site, influencing potency and selectivity against different FGFR isoforms. nih.gov

AXL Kinase Inhibition

AXL is a receptor tyrosine kinase that plays a role in cell survival, proliferation, migration, and invasion. nih.gov Its overexpression is associated with poor prognosis in several cancers. nih.gov

Notably, 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been identified as highly potent inhibitors of AXL kinase. nih.gov This suggests that the quinoline carboxamide scaffold is well-suited for targeting the AXL active site. The inhibitory mechanism likely involves the quinoline core binding to the hinge region of the AXL kinase, with the carboxamide linker forming hydrogen bonds with key residues. The pyridinyl group would then occupy a hydrophobic pocket, contributing to the binding affinity.

Table 2: Inhibitory Activity of a Related Quinoline Carboxamide Compound against AXL Kinase

Broader Tyrosine Kinase Inhibition

Given that this compound contains structural motifs common to many kinase inhibitors, it is plausible that it exhibits activity against a broader range of tyrosine kinases. researchgate.net The quinoline scaffold is a privileged structure in kinase inhibitor design and has been incorporated into inhibitors targeting various tyrosine kinases. nih.gov The selectivity profile of such a compound would depend on the specific interactions the N-pyridin-3-yl-carboxamide moiety makes with residues outside the highly conserved ATP-binding hinge region. Kinome-wide screening would be necessary to fully elucidate the selectivity profile of this compound.

Enzyme Inhibition Beyond Kinases

While the primary biological activities of many quinoline derivatives have been attributed to kinase inhibition, this compound and structurally related compounds have been investigated for their effects on a variety of other enzyme systems. These investigations reveal a broader mechanistic profile for this class of molecules.

Cholinesterase Inhibition Mechanisms

Derivatives of pyridine with carbamic or amidic functionalities have been synthesized and evaluated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For instance, certain carbamate derivatives have demonstrated potent inhibition of human AChE, with IC50 values in the nanomolar range. researchgate.net Molecular docking studies of these compounds suggest a dual binding mechanism, where the inhibitor interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net This dual interaction is consistent with a mixed inhibition mechanism. Given the presence of the pyridine and carboxamide moieties in this compound, it is plausible that it could adopt a similar binding mode within the active site of cholinesterases. The quinoline ring could engage in π-π stacking interactions with aromatic residues in the active site gorge, while the pyridine and carboxamide groups could form hydrogen bonds and other polar interactions.

Compound ClassTarget EnzymeInhibition (IC50)Putative Mechanism
Pyridine Carbamateshuman Acetylcholinesterase (hAChE)0.153 ± 0.016 µMMixed inhibition, interaction with CAS and PAS
Pyridine Carbamateshuman Butyrylcholinesterase (hBChE)0.828 ± 0.067 µMNot specified

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition in Mycobacterium tuberculosis

Arylamides, a class of compounds that includes this compound, have been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.govbiorxiv.org InhA is a crucial enzyme in the type II fatty acid biosynthesis pathway of M. tuberculosis, which is essential for the synthesis of mycolic acids, key components of the mycobacterial cell wall. nih.gov Direct inhibitors of InhA are of significant interest as they can circumvent the resistance mechanisms that affect prodrugs like isoniazid (INH), which require activation by mycobacterial enzymes. biorxiv.org The crystal structure of InhA complexed with a representative arylamide inhibitor has revealed the binding mode within the enzyme's active site. nih.govbiorxiv.org Optimization of these arylamide inhibitors has led to the discovery of compounds with IC50 values as low as 90 nM. nih.govbiorxiv.org

Inhibitor ClassTarget EnzymeIC50Therapeutic Target
ArylamidesMycobacterium tuberculosis InhA90 nM (optimized)Tuberculosis
Pyrrolidine CarboxamidesMycobacterium tuberculosis InhA5.55 µM (example)Tuberculosis

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) mRNA Translation Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels. ijper.org While monoclonal antibodies and small interfering RNAs are established therapeutic modalities for PCSK9 inhibition, there is ongoing research into small molecule inhibitors. ijper.orgevitachem.com Some small molecules have been discovered to decrease the expression of PCSK9, potentially through the inhibition of mRNA translation. ijper.org While specific data on this compound is not available, the exploration of small molecules that modulate PCSK9 expression represents an active area of research for the management of hypercholesterolemia. ijper.org

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target for the development of disease-modifying therapies for Alzheimer's disease, as it catalyzes the initial step in the production of amyloid-β (Aβ) peptides. acs.orgresearchgate.net The inhibition of BACE1 is expected to reduce the formation of Aβ plaques, a hallmark of Alzheimer's pathology. A variety of small molecule inhibitors of BACE1 have been developed, with some exhibiting potent inhibitory activity in the nanomolar range. mdpi.com For example, certain asperterpenes have shown IC50 values of 78 nM and 59 nM against BACE1. mdpi.com Kinetic studies have revealed different modes of inhibition, including non-competitive and competitive mechanisms. mdpi.com Molecular docking studies have been employed to understand the binding interactions of these inhibitors within the active site of BACE1. mdpi.com Although direct evidence for this compound is lacking, its scaffold shares features with known BACE1 inhibitors, suggesting it could be a candidate for further investigation in this area.

InhibitorTarget EnzymeInhibition (IC50)Inhibition Type
Asperterpene ABACE178 nMNot specified
Asperterpene BBACE159 nMNot specified
18β-glycyrrhetinic acidBACE18.93 ± 0.69 µMCompetitive
GlycyrrhizinBACE120.12 ± 1.87 µMNon-competitive

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors. mdpi.comsapub.org The γ isoform, PPARγ, is a key regulator of adipogenesis, glucose and lipid metabolism, and inflammation. mdpi.comnih.gov Synthetic agonists of PPARγ, such as the thiazolidinediones, are used in the treatment of type 2 diabetes. sapub.orgacs.org Natural and synthetic PPARγ agonists have also been investigated for their therapeutic potential in other conditions, including kidney disease and cancer. nih.govnih.gov The activation of PPARγ can lead to the transactivation or transrepression of specific target genes, thereby modulating various cellular processes. nih.gov While there is no direct evidence of this compound acting as a PPARγ agonist, the diverse biological activities of PPARγ ligands make this a potential area for future investigation of quinoline carboxamide derivatives.

DNA Interaction and Associated Cellular Processes

The planar aromatic structure of the quinoline ring system present in this compound suggests a potential for interaction with DNA. Research on various quinoline derivatives has substantiated this, with DNA intercalation being a prominent mechanism of action.

Studies on novel benzo- and tetrahydrobenzo-[h]quinoline derivatives have demonstrated their ability to interact with calf thymus DNA (CT-DNA). nih.gov Spectroscopic methods, such as UV and fluorescence spectroscopy, have been employed to confirm this interaction. nih.gov These studies have indicated that the planar aromatic rings of the quinoline core can insert between the base pairs of the DNA double helix. This intercalative binding can disrupt the normal structure and function of DNA, leading to cytotoxic effects in cancer cells. nih.gov

Furthermore, some quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. biorxiv.orgnih.gov The mechanism of inhibition for some of these compounds involves intercalation into the DNA substrate, which in turn causes a conformational change in the enzyme and prevents its catalytic activity. biorxiv.orgnih.gov

The interaction of quinoline carboxamides with DNA can trigger downstream cellular processes. For example, the cytotoxic effects of some benzo[h]quinoline derivatives have been linked to the induction of apoptosis. nih.gov In some cases, quinoline compounds have been observed to elicit a DNA damage response, characterized by the activation of proteins such as p53. biorxiv.orgnih.gov

In silico molecular docking studies have been used to model the interaction between quinoline derivatives and DNA, providing further support for the intercalation model. nih.gov These computational studies can help to visualize the binding mode and identify the key interactions that stabilize the drug-DNA complex.

Compound ClassDNA InteractionCellular Consequence
Benzo[h]quinolinesIntercalationCytotoxicity, Apoptosis induction
Quinoline-based analogsIntercalationInhibition of DNA-acting enzymes, DNA damage response (p53 activation)

DNA Intercalation Mechanisms

No studies were identified that investigated the potential for this compound to intercalate into DNA. Research into the binding mode, sequence specificity, and the conformational changes to the DNA double helix upon interaction with this compound has not been published.

Disruption of DNA Replication and Transcription

There is no available data detailing how this compound might interfere with the cellular processes of DNA replication and transcription. Specific effects on the enzymatic machinery involved in these processes, such as DNA and RNA polymerases, have not been documented.

Topoisomerase I Inhibition

The inhibitory activity of this compound against topoisomerase I has not been reported. Consequently, there is no information on its potential to stabilize the topoisomerase I-DNA cleavage complex or its mechanism of action in comparison to known topoisomerase I inhibitors.

Induction of Apoptosis and Cell Cycle Modulation

Apoptotic Pathway Activation

Specific details regarding the activation of apoptotic pathways by this compound are absent from the current body of scientific literature. There are no reports on its ability to induce key apoptotic events such as caspase activation, cytochrome c release, or changes in the expression of Bcl-2 family proteins.

Cell Cycle Arrest Mechanisms

Information on the effects of this compound on cell cycle progression is not available. There are no studies indicating whether this compound can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) or its impact on the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.

Pre Clinical Biological Evaluation and Therapeutic Potential

In Vivo Pre-clinical Models for Lead Candidate Validation

The validation of lead candidates through animal models is a critical step in pre-clinical development.

There is no available information from the search results detailing the in vivo efficacy of N-pyridin-3-ylquinoline-5-carboxamide in animal models for anti-diabetic or anti-pathogenic activities. However, related compounds from the pyridine (B92270) carboxamide class have been successfully evaluated in animal models for other indications. For example, a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) hybrid was shown to significantly reduce the mycobacterial burden in a mouse model of tuberculosis. This demonstrates that compounds from this class can possess favorable properties for in vivo testing. Likewise, certain tetrahydroquinoline-5-carboxamide derivatives have been proposed for use in treating conditions like diabetic neuropathy, implying future or ongoing evaluation in relevant animal models google.com.

Pharmacodynamic biomarkers are used to demonstrate that a therapeutic agent is engaging its target and having a downstream biological effect. There are no specific pharmacodynamic biomarker analyses reported for this compound in the provided search results. Such studies are contingent on the establishment of a clear mechanism of action and proven efficacy in in vivo models. The development of these biomarkers is essential for later-stage clinical trials to identify patients who are most likely to respond to the therapy nih.gov. For a compound like this compound, future research would first need to confirm its biological activity and efficacy in animal models before relevant biomarkers could be identified and analyzed.

Development of Lead Candidates and Optimization Strategies

The optimization of lead compounds is driven by a deep understanding of their structure-activity relationships (SAR).

Research into quinoline-carboxamide derivatives provides valuable insights into strategies for enhancing biological potency. Structure-activity relationship (SAR) studies, though often in the context of other therapeutic areas like oncology or inflammatory diseases, reveal key principles that could be applied to the development of this compound.

A review of quinoline (B57606) and quinolone carboxamides highlights that incorporating a carboxamide linkage at various positions on the quinoline framework is an effective strategy for enhancing pharmacological properties nih.gov. Modifications at key positions around this core structure have been extensively explored to improve potency nih.gov.

For example, in a series of quinoline-6-carboxamide (B1312354) derivatives designed as P2X7R antagonists, SAR studies showed that potency was influenced by substitutions on the rings. Highly electronegative groups such as fluoro, chloro, and iodo were found to enhance the compound's affinity for its target google.com. While the core was a quinoline-6-carboxamide, the principle of using halogenation to improve potency is a common medicinal chemistry strategy. Another patent for quinoline-5-carboxamide (B3021109) derivatives for inflammatory diseases lists numerous structural modifications, including substitutions on the quinoline ring and variations of the group attached to the carboxamide nitrogen, indicating active efforts in optimizing this scaffold.

Table 2: General SAR Principles for Quinoline-Carboxamide Derivatives

Modification Strategy Impact on Activity/Potency Reference Context
Inclusion of Carboxamide Linkage Proven strategy for enhancing pharmacological properties. nih.gov Anticancer Activity nih.gov
Substitution on Aromatic Rings Potency is sensitive to the nature and position of substituents. google.com P2X7R Antagonism google.com
Halogenation (F, Cl, I) Can enhance binding affinity and potency. google.com P2X7R Antagonism google.com

These findings collectively suggest that the this compound scaffold holds therapeutic promise, with clear strategies available for potency enhancement through targeted structural modifications.

Selectivity Improvement in Target Modulation

Achieving selectivity in target modulation is a critical objective in drug discovery to enhance therapeutic efficacy while minimizing off-target side effects. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, attaining selectivity among closely related kinase isoforms or between wild-type and mutant forms of a kinase is a significant challenge. mdpi.com Research on this compound and its structural analogs demonstrates several strategies to improve target selectivity, primarily through chemical modifications that exploit subtle differences in the target enzymes.

A key example is the development of pyridine-quinoline hybrids as inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases comprising PIM-1, PIM-2, and PIM-3 isoforms. nih.gov These kinases are implicated in various cancers. nih.gov By systematically modifying the pyridine-quinoline scaffold, researchers were able to develop compounds with distinct selectivity profiles for different PIM isoforms. nih.gov For instance, a study on new quinoline-pyridine hybrids identified compounds with potent inhibitory activity against PIM-1 kinase, while another analog, compound 5b , demonstrated potent inhibition of PIM-2 kinase. nih.gov This demonstrates that specific substitutions on the core structure can effectively tune the selectivity between closely related kinases. nih.gov Kinetic studies revealed that these compounds, such as 5b , 5c , 6e , and 14a , acted as competitive inhibitors of the PIM-1 kinase enzyme. nih.gov

The design strategy involved tethering a pyridine moiety to a quinoline core to leverage the pharmacophoric features of known PIM kinase inhibitors. nih.gov The structure-activity relationship (SAR) analysis of the resulting hybrids highlighted how different substituents influenced potency and selectivity.

Table 1: Selectivity Profile of Pyridine-Quinoline Hybrids Against PIM-1 and PIM-2 Kinases Data extracted from in-vitro kinase inhibition assays. nih.gov

CompoundPIM-1 IC50 (µM)PIM-2 IC50 (µM)Selectivity Focus
5c0.031>100PIM-1
6e0.029>100PIM-1
14a0.038>100PIM-1
5b>1000.042PIM-2

Another critical area of selectivity is distinguishing between wild-type and mutated kinases, which is a key strategy to overcome drug resistance in cancer therapy. Research on quinoline-hydrazone hybrids as inhibitors of the Epidermal Growth Factor Receptor (EGFR) illustrates this principle. rsc.org Specific analogs, such as compound 14 , were found to have significant selectivity for mutant EGFRs (T790M and L858R) over the wild-type form, offering a potential advantage in treating resistant tumors. rsc.org This selectivity is achieved by designing molecules that fit preferentially into the altered binding pocket of the mutant enzyme. rsc.org

Multi-targeting Approaches

In contrast to developing highly selective single-target agents, a multi-targeting approach aims to design single molecules that can modulate multiple biological targets simultaneously. This strategy is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient. rsc.org The quinoline and pyridine-quinoline scaffolds have proven to be versatile frameworks for creating such multi-target agents. nih.govnih.gov

A prominent example involves the design of dual inhibitors for phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key nodes in a critical cancer signaling pathway. nih.gov Researchers synthesized a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides , a structure closely related to the core topic compound, as novel PI3K/mTOR dual inhibitors. nih.gov One compound, 17e , emerged as a potent dual inhibitor, significantly inhibiting Class I PI3Ks and mTOR at low nanomolar concentrations. nih.gov This dual activity from a single molecule can lead to a more comprehensive blockade of the signaling pathway than targeting either kinase alone. nih.gov The compound also showed high potency against PC-3 cancer cells with an IC₅₀ of 80 nM. nih.gov

Table 2: Multi-Targeting Profile of Quinoline-Pyridine Analog (Compound 17e) Data from in-vitro kinase and cellular proliferation assays. nih.gov

TargetIC50 (nM)
PI3Kα1.0
PI3Kβ11.2
PI3Kδ0.8
PI3Kγ4.5
mTOR1.9

Other research has explored different multi-targeting strategies using related quinolinone carboxamide scaffolds. For instance, certain quinolinone carboxamides have been identified as multi-target agents possessing both lipoxygenase (LOX) inhibitory activity, relevant for inflammation, and significant antioxidant properties. nih.gov Compound 3g from one such study was a potent LOX inhibitor (IC₅₀ = 27.5 µM) and also showed 100% inhibition of lipid peroxidation. nih.gov This dual functionality highlights the versatility of the quinoline carboxamide structure in designing drugs that can address multiple pathological processes.

Based on a comprehensive review of available scientific literature, specific experimental and computational data for the compound This compound is not available. The search results yielded information on analogous structures, such as various quinoline-carboxamide and pyridine-carboxamide derivatives, but not for the exact molecule specified.

Therefore, it is not possible to provide a detailed, scientifically accurate article with specific research findings for this compound that adheres to the requested outline. Generating content for the specified sections without direct data would require speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy for this specific compound.

Advanced Spectroscopic and Computational Characterization of N Pyridin 3 Ylquinoline 5 Carboxamide

Molecular Modeling and Simulation

Molecular Docking for Ligand-Target Interactions6.2.2. Molecular Dynamics Simulations6.2.3. Density Functional Theory (DFT) Applications6.2.4. Molecular Electrostatic Potential Mapping6.3. In Silico ADMET Prediction for Pre-clinical Assessment

While studies exist for analogous structures, such as quinoline-3-carboxamides (B1200007) and other related pyridine (B92270) and quinoline (B57606) derivatives, a scientifically accurate article on "N-pyridin-3-ylquinoline-5-carboxamide" cannot be generated without direct research on this specific molecule. nih.govresearchgate.netresearchgate.net

Future Research Directions and Translational Perspectives for N Pyridin 3 Ylquinoline 5 Carboxamide

Exploration of Novel Quinoline-Carboxamide Architectures

The future development of N-pyridin-3-ylquinoline-5-carboxamide hinges on the systematic exploration of novel chemical architectures to enhance potency, selectivity, and drug-like properties. The quinoline (B57606) ring system is a versatile nucleus that allows for extensive modification. nih.gov Research has demonstrated that incorporating a carboxamide linkage at various positions on the quinoline framework is an effective strategy for improving pharmacological properties, particularly anticancer potency. youtube.com

Future work should focus on creating libraries of analogues based on the this compound scaffold. This involves synthetic diversification at several key positions:

Substitution on the Quinoline Core: Structure-activity relationship (SAR) studies have shown that substituents on the quinoline ring significantly influence biological activity. collaborativedrug.com For example, novel 3-quinoline carboxamides have been developed as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway. dovepress.com Similarly, modifying the quinoline core of this compound with various functional groups (e.g., halogens, methoxy (B1213986) groups) could lead to derivatives with improved target engagement or novel activities.

Modification of the Pyridine (B92270) Ring: The pyridine moiety offers another site for chemical exploration. Altering the substitution pattern on this ring can modulate the electronic properties and three-dimensional shape of the molecule, potentially leading to enhanced interactions with biological targets.

Varying the Linker: The carboxamide linker itself can be modified. While robust, exploring alternative linkers could refine the molecule's conformational flexibility and stability.

Recent advances in synthetic chemistry enable the construction of complex 2D and 3D frameworks from simple quinolines, opening the door to highly customizable drug candidates. nih.gov By applying these innovative synthetic strategies, researchers can generate a diverse set of this compound derivatives for biological screening.

Table 1: Examples of Biologically Active Quinoline-Carboxamide Scaffolds

Scaffold/Derivative Biological Target/Activity Reference(s)
3-Quinoline Carboxamides Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition dovepress.comnih.gov
Quinoline-4-carboxamide (DDD107498) Antimalarial (Translation Elongation Factor 2 - PfEF2) nih.govnih.gov
Quinoline-3-carboxamides (B1200007) Cholesteryl Ester Transfer Protein (CETP) Inhibition mdpi.com
Carboxamide-Appended Quinolines Pim-1 Kinase Inhibition, Apoptosis Induction biorxiv.org

Integration of Omics Technologies in Mechanistic Studies

To translate a promising compound into a therapeutic, a deep understanding of its mechanism of action is crucial. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate drug-target interactions and downstream cellular effects. nih.govmdpi.com

For a compound like this compound, these technologies can be applied in several ways:

Target Deconvolution: Chemical proteomics is a key method for identifying the direct binding partners of a small molecule. nih.gov A derivative of this compound could be immobilized on a solid support to perform affinity chromatography, isolating and identifying its protein targets from cell lysates. nih.govnih.gov This approach has been successfully used to identify novel kinase targets for the inhibitor SB 203580 and to discover that the quinoline drugs chloroquine (B1663885) and primaquine (B1584692) bind to aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). nih.govnih.gov

Pathway Analysis: Transcriptomics (RNA-seq) and quantitative proteomics can reveal how treatment with the compound alters gene expression and protein abundance, providing a global view of the affected cellular pathways. nih.gov This can confirm on-target effects and uncover unexpected off-target activities or resistance mechanisms.

Metabolic Profiling: Metabolomics provides a functional readout of cellular state by measuring changes in endogenous metabolites. nih.govoaji.net For this compound, this could reveal downstream metabolic consequences of target engagement, offering insights into both efficacy and potential toxicity. creative-proteomics.comcreative-proteomics.com

Integrating data from these different omics layers provides a comprehensive biological signature of the compound's activity, which is essential for preclinical development and for identifying patient populations most likely to respond. nih.govnih.gov

Table 2: Application of Omics Technologies in Drug Discovery

Omics Technology Application for this compound Reference(s)
Proteomics Direct target identification, off-target profiling, validation of target engagement. nih.govnih.gov
Transcriptomics Analysis of gene expression changes, pathway analysis, biomarker discovery. nih.govmdpi.com
Metabolomics Functional readout of cellular state, identification of downstream metabolic effects, toxicity assessment. nih.govoaji.netcreative-proteomics.com

| Genomics | Identification of genetic markers (e.g., mutations) that confer sensitivity or resistance. | nih.gov |

Development of Targeted Delivery Systems

While kinase inhibitors and other potent small molecules are designed to be specific for their molecular targets, their distribution throughout the body is often non-specific, leading to potential side effects. nih.govingentaconnect.com Targeted drug delivery systems (TDDS) represent a key strategy to enhance the therapeutic index of potent compounds like this compound by concentrating them at the site of disease while minimizing exposure to healthy tissues. youtube.comnih.gov

Future research should explore the formulation of this compound into various nanocarriers:

Passive Targeting: Nanoparticles, such as liposomes and polymeric micelles, with sizes typically under 200 nm can passively accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. dovepress.comresearchgate.net This strategy is widely used to improve the delivery of anticancer agents.

Active Targeting: To further enhance specificity, nanocarriers can be decorated with targeting ligands (e.g., antibodies, peptides, or small molecules) that bind to receptors overexpressed on the surface of target cells. youtube.comdovepress.com For example, if this compound is developed as an anticancer agent, its nanocarrier could be functionalized to target receptors prevalent on cancer cells. dovepress.com

Stimuli-Responsive Systems: Advanced "smart" nanoparticles can be designed to release their payload in response to specific triggers within the microenvironment of the diseased tissue, such as changes in pH or the presence of certain enzymes. youtube.comresearchgate.net

Novel chitosan-quinoline nanoparticles have already been prepared as pH-responsive nanocarriers, demonstrating the feasibility of formulating quinoline-based compounds for targeted delivery. nih.gov Such systems could improve the solubility, stability, and pharmacokinetic profile of this compound, making it a more viable drug candidate. nih.govmdpi.com

Repurposing of Existing this compound Derivatives

Drug repurposing, or finding new uses for existing compounds, is an increasingly attractive strategy that can significantly reduce the time and cost of drug development. mdpi.com Given the broad biological potential of the quinoline scaffold, any existing derivatives of this compound are prime candidates for repurposing efforts.

A key strategy for repurposing is to screen compounds against new biological targets. This can be guided by several approaches:

Phenotypic Screening: Derivatives can be tested in a variety of cell-based assays representing different diseases to identify unexpected therapeutic effects.

Chemogenomic Screening: If bioactivity data for the derivatives already exists against a panel of targets (e.g., a kinase panel), this information can be used to predict activity against new targets. biorxiv.org This "informer-based" approach uses existing data to more intelligently select compounds for screening against a new target of interest, increasing the likelihood of finding active molecules. biorxiv.org

Computational Modeling: AI and machine learning models can predict new drug-target interactions by integrating vast datasets of chemical structures, protein targets, and biological pathways, highlighting promising repurposing opportunities. mdpi.com

For example, tyrosine kinase inhibitors originally developed for cancer, such as masitinib (B1684524) and tofacitinib, have shown potential for treating multiple sclerosis due to their immunomodulatory effects. mdpi.com Similarly, screening this compound and its analogues could uncover novel activities in areas like neuroinflammation, metabolic disorders, or infectious diseases.

Collaborative Research Opportunities in Drug Discovery

The traditional model of drug discovery is evolving, with a growing emphasis on partnerships between academia and the pharmaceutical industry. nih.govpharmafocusasia.com Such collaborations are vital for advancing early-stage discoveries, like a novel compound series, toward clinical development. Researchers focusing on this compound should actively seek these opportunities.

These partnerships can take many forms:

Industry-Sponsored Research: Pharmaceutical companies often fund academic labs to explore novel biological targets or develop new chemical matter.

Access to Resources: Industry partners can provide access to capabilities that are often lacking in an academic setting, such as large-scale compound libraries for screening, high-throughput automation, and expertise in medicinal chemistry, pharmacokinetics, and toxicology. pharmafocusasia.com

Collaborative Platforms: Web-based platforms, such as the Collaborative Drug Discovery (CDD) Vault, enable seamless and secure data sharing and analysis between research groups, whether in the same institution or across academia and industry. collaborativedrug.combitesizebio.com This facilitates a more integrated and efficient approach to managing complex drug discovery projects.

AI and Robotics-Driven Partnerships: A new generation of tech-bio companies offers integrated platforms combining artificial intelligence, quantum physics, and robotic automation to dramatically accelerate drug discovery. laotiantimes.com Collaborations with such entities can rapidly advance a project from target validation to a first-in-class candidate. laotiantimes.com

By leveraging these collaborative models, the development of this compound can be significantly accelerated, bridging the gap between basic research and the creation of a new medicine.

Q & A

Q. What are the optimal synthetic routes for N-pyridin-3-ylquinoline-5-carboxamide, and what purification methods are recommended?

A robust synthesis involves multi-step reactions, starting with functionalizing pyridine and quinoline precursors. For example, coupling pyridinyl amines with quinoline carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity . Monitor reaction progress using TLC or HPLC to optimize yields.

Q. How should researchers characterize the molecular structure and purity of this compound?

Combine spectroscopic and analytical techniques:

  • NMR (¹H/¹³C) to confirm proton environments and carbon backbone.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
  • Elemental analysis to verify stoichiometric composition .

Q. What solvent systems are suitable for solubility testing and formulation studies?

Screen polar aprotic solvents (DMSO, DMF) for initial solubility. For biological assays, use PBS (pH 7.4) or saline with <1% DMSO. Include stability tests under varying pH (3–9) and temperatures (4°C–37°C) to assess degradation profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Perform dose-response assays across multiple cell lines or enzymatic targets to confirm specificity.
  • Compare structural analogs (e.g., halogen-substituted variants from –4) to identify substituent effects on activity .
  • Validate binding mechanisms using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodological approaches are recommended for studying the compound’s stability under oxidative/reductive conditions?

  • Use LC-MS to monitor degradation products in simulated physiological conditions (e.g., hydrogen peroxide for oxidation, glutathione for reduction).
  • Apply accelerated stability protocols (ICH guidelines) with controlled humidity and temperature .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity.
  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) with crystallographic protein structures (e.g., kinases or GPCRs) to map binding poses .
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess complex stability .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Standardize reaction parameters (temperature, stirring rate) using automated reactors.
  • Implement quality-by-design (QbD) principles, including in-process controls (e.g., inline FTIR for real-time monitoring) .
  • Characterize impurities via LC-MS/MS and adjust synthetic routes to minimize side products .

Methodological Guidance for Data Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Conduct pharmacokinetic studies (plasma half-life, bioavailability) to evaluate compound absorption/metabolism.
  • Use knockout models or RNAi to confirm target engagement in vivo .
  • Cross-reference with structural analogs (e.g., ’s carboxamide derivatives) to optimize ADME properties .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity?

  • Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀/EC₅₀ values.
  • Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups.
  • Integrate toxicogenomics data to identify off-target pathways .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry132–133°C (similar to quinoline derivatives)
LogP (Lipophilicity)Shake-flask method/HPLC~2.5 (predicts moderate permeability)
Aqueous Solubility (25°C)UV-Vis spectrophotometry0.12 mg/mL in PBS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.